molecular formula C35H47N7O10 B1353172 Trypsin CAS No. 9002-07-7

Trypsin

Cat. No. B1353172
CAS RN: 9002-07-7
M. Wt: 725.8 g/mol
InChI Key: WGWZNYKOUXOZTC-NAGNLMCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trypsin is an endoprotease that plays a crucial role in protein digestion. It is produced in the pancreas and secreted into the small intestine. Trypsin hydrolyzes peptide bonds within proteins, breaking them down into smaller peptides and amino acids. This process is essential for nutrient absorption and overall digestion .


Synthesis Analysis

Trypsin is synthesized as an inactive precursor called trypsinogen . Activation occurs in the small intestine, where enterokinase converts trypsinogen to its active form, trypsin. This activation step prevents premature proteolysis within the pancreas .


Molecular Structure Analysis

The molecular structure of trypsin reveals its significance. It belongs to the serine protease family and contains a catalytic triad composed of three amino acids: histidine, aspartate, and serine . These residues work together to cleave peptide bonds. The active site of trypsin specifically recognizes and cleaves peptide bonds adjacent to lysine (K) and arginine ® residues .


Chemical Reactions Analysis

Trypsin catalyzes the hydrolysis of peptide bonds, resulting in the breakdown of proteins into smaller fragments. Its specificity for basic amino acids (K and R) distinguishes it from other proteases. The reaction involves the nucleophilic attack of the serine residue on the carbonyl carbon of the peptide bond, leading to cleavage and release of peptide fragments .


Physical And Chemical Properties Analysis

  • Inhibition : Trypsin can be inhibited by specific inhibitors like PTI .

Scientific Research Applications

1. Trypsin in Proteomics Research

Trypsin is a high-fidelity protease extensively used for protein digestion in proteomic research. It is known for its specificity, although certain sequence motifs can lead to missed cleavage sites, particularly when acidic amino acids are near the cleavage site. This characteristic of trypsin impacts the digestion kinetics of specific sequences, which is critical in proteomics research (Šlechtová et al., 2015).

2. Trypsin Variability in Proteomics

The origin of trypsin (bovine vs. porcine) significantly affects proteomics experiments. Different sources of trypsin lead to variations in peptide detection and quantitation in both targeted and discovery proteomics studies. This variability is crucial for understanding and improving the reliability of peptide detection (Walmsley et al., 2013).

3. Trypsin in Biomolecular Interaction Studies

Trypsin's role as a serine protease makes it a potential therapeutic target for metabolic disorders and malignancies. Studies on trypsin's biomolecular interactions provide insights into potential therapeutic applications. For instance, frontal affinity chromatography has been used to study the binding properties of small molecules to trypsin, revealing potential interactions significant for therapeutic development (Hu et al., 2015).

4. Trypsin in Enzyme Immobilization Research

The immobilization of trypsin on various supports enhances its stability and offers the possibility of its repeated use, significantly impacting biotechnological processes. This approach not only improves the enzyme's efficiency but also contributes to cost-effective biotechnological applications (Moreira et al., 2014).

5. Trypsin in Food and Pharmaceutical Industries

The purification and characterization of trypsin from sources like the pancreas of Tibetan sheep have shown that it possesses properties like heat resistance and high hydrolysis efficiency. These properties make trypsin valuable in the food, pharmaceutical, and textile industries, providing a basis for the development of waste pancreas and reducing environmental pollution (Li et al., 2012).

Mechanism of Action

Target of Action

BCP30034, also known as FT-0686771, is a bisphosphonate . Bisphosphonates inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Trypsin, on the other hand, is a serine protease that plays an essential role in protein hydrolysis and absorption in mammals . It cleaves peptide chains, mainly at the carboxyl side of the amino acids lysine or arginine .

Mode of Action

When osteoclasts begin to resorb bone that is impregnated with BCP30034, the BCP30034 released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . BCP30034 also reduces osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Trypsin, when converted from its zymogen trypsinogen, cleaves peptide chains, mainly at the carboxyl side of the amino acids lysine or arginine . This results in smaller strands of amino acids called peptides .

Biochemical Pathways

BCP30034 affects the pathway of bone resorption. It inhibits osteoclastic bone resorption, which is a part of the normal process of bone remodeling .

Trypsin is involved in the digestion of proteins in the small intestine . It catalyzes the hydrolysis of peptide bonds, breaking down proteins into smaller peptides . These peptide products are then further hydrolyzed into amino acids via other proteases .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

It is known that trypsin is produced by the pancreas in an inactive form called trypsinogen . The trypsinogen enters the small intestine through the common bile duct and is converted to active trypsin .

Result of Action

The result of BCP30034’s action is the inhibition of osteoclastic bone resorption, leading to a decrease in bone resorption and an indirect effect of reduced bone formation .

The result of trypsin’s action is the breakdown of proteins into smaller peptides and ultimately into amino acids, which can then be absorbed into the bloodstream .

Action Environment

The action of BCP30034 primarily takes place on the surfaces of bones, particularly those undergoing active resorption .

Trypsin acts in the small intestine, where it plays a crucial role in the digestion of proteins . Environmental factors such as pH and the presence of other digestive enzymes can influence the action and efficacy of trypsin .

Safety and Hazards

  • Enzyme Precautions : Follow standard laboratory safety protocols when working with trypsin .

properties

IUPAC Name

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWZNYKOUXOZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does trypsin interact with its target and what are the downstream effects?

A1: Trypsin interacts with its target proteins through a conserved mechanism characteristic of serine proteases. It possesses a catalytic triad consisting of His57, Asp102, and Ser195 [] that facilitates the hydrolysis of peptide bonds. Trypsin exhibits specificity for cleaving peptide bonds on the carboxyl side of lysine and arginine residues []. This cleavage can have a variety of downstream effects depending on the target protein, ranging from activation or inactivation of enzymes to the release of signaling peptides or degradation of structural proteins. For example, trypsin plays a crucial role in digestion by breaking down dietary proteins in the small intestine []. In other contexts, trypsin can activate other proteases, amplifying proteolytic cascades involved in inflammation and coagulation [].

Q2: Can trypsin activation have negative consequences?

A2: Yes, while trypsin is essential for normal physiological processes, uncontrolled or excessive activation can be detrimental. For instance, premature activation of trypsin within pancreatic acinar cells is a hallmark of acute pancreatitis. This can lead to autodigestion of the pancreas and severe inflammation []. In the context of cardiovascular disease, proteolytic degradation of low-density lipoprotein (LDL) by trypsin, leading to the release of apolipoprotein B-100 (apoB-100) fragments, has been implicated in the formation of atherogenic lipoprotein particles []. These particles are more prone to uptake by macrophages, contributing to the development of atherosclerotic plaques.

Q3: What is known about the structure of trypsin?

A4: Trypsin is a globular protein with a molecular weight of approximately 23.3 kDa. Its structure is characterized by two six-stranded beta-barrel domains with the active site located in a cleft between them []. This active site contains the catalytic triad (His57, Asp102, and Ser195) responsible for its proteolytic activity []. Trypsin's structure has been extensively studied using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [], revealing details about its substrate binding site and the mechanism of catalysis.

Q4: How does trypsin perform under various conditions?

A5: Trypsin exhibits optimal activity at a pH range of 7.5–8.5 and a temperature around 37°C. Its activity can be affected by factors such as pH, temperature, presence of inhibitors, and metal ions. For example, trypsin is irreversibly inactivated by the serine protease inhibitor diisopropyl fluorophosphate (DFP) []. Additionally, trypsin is stabilized by calcium ions, which contribute to its structural integrity and activity []. The stability and activity of trypsin under specific conditions are crucial considerations for its applications in various biotechnological processes.

Q5: What are the catalytic properties of trypsin and its applications?

A6: Trypsin is a highly efficient and specific protease. It catalyzes the hydrolysis of peptide bonds with a high turnover rate, making it a valuable tool in various biotechnological and industrial applications []. Trypsin is commonly used in cell culture to detach adherent cells from culture vessels []. It is also utilized in various analytical techniques, such as protein sequencing and peptide mapping, due to its ability to generate predictable cleavage products. Moreover, trypsin finds applications in the food industry for protein modification and in the leather industry for hide processing.

Q6: How has computational chemistry been applied to the study of trypsin?

A7: Computational approaches, including molecular dynamics simulations and docking studies, have provided valuable insights into the interaction of trypsin with inhibitors and substrates []. These methods allow researchers to investigate the binding affinities, determine binding modes, and explore the influence of structural modifications on inhibitor potency and selectivity []. Furthermore, computational tools aid in the rational design of novel trypsin inhibitors with potential therapeutic applications.

Q7: How do structural modifications of trypsin inhibitors affect their activity?

A8: The structure-activity relationship of trypsin inhibitors has been extensively studied to understand the key structural elements governing their potency and selectivity []. Modifications of the P1 residue, the amino acid that occupies the primary specificity pocket (S1) of trypsin, have a significant impact on binding affinity []. For instance, incorporating basic residues like arginine or lysine at the P1 position generally enhances affinity for trypsin. Additionally, modifications in the surrounding residues that interact with the enzyme's active site can modulate inhibitor potency, selectivity, and pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.